A-908292

Descripción

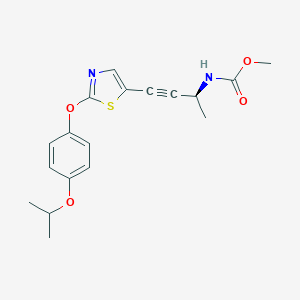

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H20N2O4S |

|---|---|

Peso molecular |

360.4 g/mol |

Nombre IUPAC |

methyl N-[(2S)-4-[2-(4-propan-2-yloxyphenoxy)-1,3-thiazol-5-yl]but-3-yn-2-yl]carbamate |

InChI |

InChI=1S/C18H20N2O4S/c1-12(2)23-14-6-8-15(9-7-14)24-18-19-11-16(25-18)10-5-13(3)20-17(21)22-4/h6-9,11-13H,1-4H3,(H,20,21)/t13-/m0/s1 |

Clave InChI |

OLMPAYQFDVALIH-ZDUSSCGKSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)OC2=NC=C(S2)C#CC(C)NC(=O)OC |

SMILES isomérico |

C[C@@H](C#CC1=CN=C(S1)OC2=CC=C(C=C2)OC(C)C)NC(=O)OC |

SMILES canónico |

CC(C)OC1=CC=C(C=C1)OC2=NC=C(S2)C#CC(C)NC(=O)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A-908292; A 908292; A908292 |

Origen del producto |

United States |

Foundational & Exploratory

A-908292: An In-Depth Technical Guide to its Mechanism of Action in Fatty Acid Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-908292 is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid metabolism. By inhibiting ACC2, this compound decreases the intracellular concentration of malonyl-CoA, a critical allosteric inhibitor of Carnitine Palmitoyltransferase I (CPT1). This disinhibition of CPT1 leads to an increased influx of long-chain fatty acids into the mitochondria, subsequently enhancing the rate of fatty acid β-oxidation. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on fatty acid oxidation, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated biochemical pathways and workflows.

Introduction to this compound and Fatty Acid Oxidation

Fatty acid oxidation (FAO) is a fundamental metabolic process for energy production, particularly in tissues with high energy demands such as skeletal muscle and the heart. The entry of long-chain fatty acids into the mitochondria for oxidation is a tightly regulated step, primarily controlled by the enzyme Carnitine Palmitoyltransferase I (CPT1). Malonyl-CoA, synthesized by Acetyl-CoA Carboxylases (ACC), is a potent endogenous inhibitor of CPT1. There are two main isoforms of ACC: ACC1, which is primarily cytosolic and involved in de novo lipogenesis, and ACC2, which is associated with the outer mitochondrial membrane and plays a major role in regulating mitochondrial fatty acid uptake.

This compound is a small molecule inhibitor that exhibits high selectivity for ACC2. Its mechanism of action is centered on reducing malonyl-CoA levels in the vicinity of the mitochondria, thereby promoting fatty acid oxidation.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the selective inhibition of ACC2. This inhibition leads to a cascade of events that ultimately enhances fatty acid oxidation:

-

Inhibition of ACC2: this compound binds to and inhibits the enzymatic activity of ACC2, preventing the carboxylation of acetyl-CoA to malonyl-CoA.

-

Reduction of Malonyl-CoA Levels: The inhibition of ACC2 leads to a significant decrease in the localized concentration of malonyl-CoA near the mitochondrial outer membrane.

-

Disinhibition of CPT1: With reduced levels of the allosteric inhibitor malonyl-CoA, CPT1 activity is increased.

-

Increased Fatty Acid Transport: The enhanced CPT1 activity facilitates the transport of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix.

-

Enhanced β-Oxidation: The increased availability of fatty acyl-CoAs in the mitochondria leads to a higher rate of fatty acid β-oxidation, resulting in the production of acetyl-CoA, NADH, and FADH2 for energy generation through the Krebs cycle and oxidative phosphorylation.

This targeted action on ACC2 makes this compound a valuable tool for studying the role of fatty acid oxidation in various physiological and pathological conditions.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 (nM) |

| ACC2 | Human | 23[1][2] |

Table 2: In Vivo Effects of this compound

| Animal Model | Dosing Regimen | Observed Effects | Reference |

| ob/ob mice | 30 mg/kg, p.o., twice a day for 2 weeks | Reduced serum glucose and triglyceride levels | [1][2] |

| ACC2 knockout mice | 15 mg/kg, p.o., twice a day for 4 days | Markedly reduced plasma triglyceride levels | [1][2] |

| Rats | 30-100 mg/kg, p.o., twice a day for 3 days | Stimulated the PPAR-α-dependent signaling pathway | [1] |

Experimental Protocols

This section details the methodologies for key experiments relevant to studying the mechanism of action of this compound.

ACC2 Inhibition Assay

This protocol describes a common method for measuring the inhibitory activity of compounds against ACC2.

Principle: The activity of ACC2 is determined by measuring the rate of ATP consumption during the carboxylation of acetyl-CoA. A common method utilizes a luminescence-based assay that measures the amount of ADP produced.

Materials:

-

Recombinant human ACC2 enzyme

-

Acetyl-CoA (substrate)

-

ATP (co-substrate)

-

Bicarbonate

-

Assay buffer (e.g., HEPES-based buffer with MgCl2 and BSA)

-

This compound (or other test inhibitors)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

96-well or 384-well white opaque microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Enzyme and Substrate Preparation: Prepare a master mix containing ACC2 enzyme, acetyl-CoA, and bicarbonate in assay buffer.

-

Reaction Initiation: Add the this compound dilutions to the microplate wells. Add the enzyme/substrate master mix to all wells except the negative control. Initiate the enzymatic reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

-

Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

Data Analysis: Measure the luminescence signal. The signal is proportional to the amount of ADP produced and thus to the ACC2 activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Malonyl-CoA Quantification

This protocol outlines a method for measuring malonyl-CoA levels in tissues or cells treated with this compound.

Principle: Malonyl-CoA is extracted from biological samples and quantified using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Tissue or cell samples

-

Internal standard (e.g., [13C3]-malonyl-CoA)

-

Extraction solution (e.g., 10% trichloroacetic acid or perchloric acid)

-

Solid-phase extraction (SPE) columns (e.g., C18)

-

LC-MS system (e.g., HPLC coupled to a triple quadrupole mass spectrometer)

-

Solvents for LC (e.g., water with formic acid, acetonitrile with formic acid)

Procedure:

-

Sample Collection and Homogenization: Rapidly collect and freeze tissues or cells in liquid nitrogen to quench metabolic activity. Homogenize the frozen samples in the cold extraction solution containing the internal standard.

-

Extraction: Centrifuge the homogenate to precipitate proteins. Collect the supernatant containing the acyl-CoAs.

-

Solid-Phase Extraction (SPE): Condition the SPE column. Load the supernatant onto the column. Wash the column to remove interfering substances. Elute the acyl-CoAs.

-

LC-MS Analysis: Inject the eluted sample into the LC-MS system. Separate malonyl-CoA from other acyl-CoAs using a C18 reversed-phase column with a suitable gradient.

-

Mass Spectrometry Detection: Use electrospray ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transitions for malonyl-CoA and the internal standard using multiple reaction monitoring (MRM).

-

Quantification: Create a standard curve using known concentrations of malonyl-CoA. Quantify the malonyl-CoA in the samples by comparing the peak area ratio of endogenous malonyl-CoA to the internal standard against the standard curve.

Fatty Acid Oxidation Rate Measurement

This protocol describes a common method for measuring the rate of fatty acid oxidation in cultured cells or isolated tissues.

Principle: The rate of fatty acid oxidation is determined by measuring the production of radiolabeled CO2 or acid-soluble metabolites from a radiolabeled fatty acid substrate (e.g., [1-14C]-palmitate or [9,10-3H]-palmitate).

Materials:

-

Cultured cells or isolated tissues (e.g., muscle strips)

-

Radiolabeled fatty acid (e.g., [1-14C]-palmitate) complexed to BSA

-

Incubation medium (e.g., Krebs-Ringer bicarbonate buffer)

-

This compound (or other test compounds)

-

Multi-well plates with a system to trap CO2 (e.g., filter paper soaked in NaOH in a sealed chamber) or reagents for separating acid-soluble metabolites.

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell/Tissue Preparation: Culture cells to a desired confluency or prepare fresh tissue explants.

-

Pre-incubation: Pre-incubate the cells or tissues with this compound at the desired concentration for a specified time.

-

Initiation of FAO Assay: Replace the pre-incubation medium with fresh medium containing the radiolabeled fatty acid-BSA complex and this compound.

-

Incubation: Incubate for a defined period (e.g., 1-3 hours) at 37°C. For CO2 trapping, ensure the wells are sealed.

-

Termination and Measurement:

-

For [1-14C]-palmitate (CO2 production): Inject a strong acid (e.g., perchloric acid) to stop the reaction and release the dissolved 14CO2 from the medium. Allow sufficient time for the 14CO2 to be trapped by the NaOH-soaked filter paper. Remove the filter paper and measure the radioactivity using a scintillation counter.

-

For [9,10-3H]-palmitate (acid-soluble metabolite production): Stop the reaction by adding acid. Centrifuge to pellet the cell debris. The supernatant contains the 3H2O and other acid-soluble metabolites produced during β-oxidation. Measure the radioactivity in the supernatant.

-

-

Data Analysis: Normalize the radioactivity counts to the amount of protein or tissue weight. Compare the rates of fatty acid oxidation in this compound-treated samples to vehicle-treated controls.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in fatty acid oxidation.

Experimental Workflow for Assessing this compound Efficacy

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound is a selective ACC2 inhibitor that effectively enhances fatty acid oxidation by reducing malonyl-CoA levels and disinhibiting CPT1. The in vitro and in vivo data demonstrate its potential as a pharmacological tool to modulate fatty acid metabolism. The experimental protocols and visualizations provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic and research applications of this compound and similar molecules targeting the ACC2-malonyl-CoA-CPT1 axis.

References

A-908292: A Technical Guide for a Selective ACC2 Inhibitor in Metabolic Research

Abstract: This document provides a comprehensive technical overview of A-908292, a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2). This compound serves as a critical research tool for investigating the roles of fatty acid metabolism in various physiological and pathological states, including metabolic syndrome, insulin resistance, and type 2 diabetes. This guide details its mechanism of action, summarizes key in vitro and in vivo data, and provides cited experimental protocols for its application in a research setting.

Introduction to Acetyl-CoA Carboxylase and this compound

Acetyl-CoA Carboxylase (ACC) is a crucial enzyme in the regulation of fatty acid metabolism. It exists in two primary isoforms: ACC1 and ACC2.[1] ACC1 is predominantly found in the cytosol of lipogenic tissues like the liver and adipose tissue, where it catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis (fatty acid synthesis).[1] ACC2 is primarily located on the outer mitochondrial membrane of oxidative tissues such as skeletal muscle and the heart.[1] The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1]

By inhibiting ACC2, the production of malonyl-CoA in oxidative tissues is reduced. This disinhibition of CPT1 leads to an increased rate of fatty acid oxidation. This compound is a potent and selective inhibitor of ACC2, making it an invaluable tool for studying the downstream effects of enhanced fatty acid oxidation.[2][3][4]

Mechanism of Action

The primary mechanism of this compound is the selective inhibition of ACC2. This action reduces the intracellular concentration of malonyl-CoA in oxidative tissues. The subsequent decrease in malonyl-CoA levels relieves the inhibition of CPT1, thereby promoting the transport of fatty acids into the mitochondria and increasing the rate of β-oxidation. This shift in metabolism from fat storage to fat utilization is a key area of investigation for metabolic diseases.[1]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 | Reference |

| ACC2 | Human | 23 nM | [2][3][4] |

Table 2: Summary of In Vivo Efficacy Studies with this compound

| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |

| ob/ob mice | 30 mg/kg, p.o., twice daily | 2 weeks | Reduced serum glucose and triglyceride levels. | [2][3] |

| ACC2 knockout mice | 15 mg/kg, p.o., twice daily | 4 days | Markedly reduced plasma triglyceride levels, suggesting potential off-target effects at pharmacological doses. | [2][5] |

| Rats | 30-100 mg/kg, p.o., twice daily | 3 days | Stimulated the PPAR-α-dependent signaling pathway. | [2][3] |

Experimental Protocols

The following are generalized protocols based on cited literature for evaluating this compound in vivo. Researchers should adapt these methodologies to their specific experimental designs.

In Vivo Efficacy Study in a Diabetic Mouse Model (e.g., ob/ob mice)

-

Animal Model: Male ob/ob mice are commonly used as a model for obesity and type 2 diabetes.

-

Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.

-

Grouping: Randomly assign mice to a vehicle control group and an this compound treatment group.

-

Formulation and Administration:

-

This compound can be formulated for oral gavage (p.o.). A sample formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

-

Administer this compound at a dose of 30 mg/kg twice daily for a period of two weeks.[2][3] The vehicle is administered to the control group on the same schedule.

-

-

Monitoring: Monitor body weight and food intake regularly throughout the study.

-

Endpoint Analysis:

Target Engagement and Specificity Study (e.g., ACC2 Knockout Mice)

-

Animal Model: Use ACC2 knockout (KO) mice and wild-type (WT) littermates as controls to distinguish between on-target and potential off-target effects.

-

Administration: Administer this compound orally at a pharmacological dose (e.g., 15 mg/kg, twice daily) for a short duration (e.g., 4 days).[2][5]

-

Endpoint Analysis: Measure plasma triglyceride levels in both WT and ACC2 KO mice. A significant reduction in triglycerides in ACC2 KO mice treated with this compound would suggest that the compound has off-target effects on triglyceride metabolism, as was observed in one study.[5]

References

- 1. What are ACC inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. A Novel Acetyl-CoA Carboxylase 2 Selective Inhibitor Improves Whole-Body Insulin Resistance and Hyperglycemia in Diabetic Mice through Target-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A-908292: A Technical Whitepaper on the Discovery and Development of a Potent ACC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of A-908292, a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2). This compound emerged as a significant research tool in the study of fatty acid metabolism and served as a lead compound for the development of next-generation inhibitors for metabolic diseases. This guide details its mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the core biological pathways and development logic.

Introduction and Discovery

This compound was identified as a potent and selective inhibitor of ACC2, an enzyme pivotal in the regulation of fatty acid oxidation.[1][2] The discovery was part of a broader effort to identify modulators of fatty acid metabolism as potential therapeutics for metabolic disorders such as type 2 diabetes and insulin resistance.[1][3][4] this compound is characterized by a core chemical structure that includes an alkyne group, a feature that was later targeted for optimization.[1][3] Subsequent research positioned this compound as a valuable lead compound, from which novel olefin derivatives were developed to improve the overall pharmacological profile.[3][5]

Mechanism of Action

Acetyl-CoA Carboxylase 2 (ACC2) is a mitochondrial membrane-bound enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA.[6][7] Malonyl-CoA acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[6][8]

By inhibiting ACC2, this compound reduces the intracellular concentration of malonyl-CoA. This relieves the inhibition on CPT1, leading to an increased rate of fatty acid transport into the mitochondria and a subsequent increase in fatty acid oxidation (FAO). This mechanism is a key target for improving insulin sensitivity and reducing the accumulation of lipids in tissues like skeletal muscle.[4][6]

Figure 1: Mechanism of Action for this compound in the Fatty Acid Oxidation Pathway.

Furthermore, in vivo studies have shown that treatment with this compound stimulates the PPAR-α-dependent signaling pathway in rats.[1] Peroxisome proliferator-activated receptor-alpha (PPAR-α) is a key transcription factor that governs the expression of numerous genes involved in fatty acid catabolism, including CPT1.[9] This suggests a potential downstream or synergistic effect that enhances its metabolic benefits.

Preclinical Data Summary

This compound has demonstrated potent and selective inhibition of ACC2 and favorable effects in preclinical models of metabolic disease. The available quantitative data is summarized below.

Table 1: In Vitro Potency

| Compound | Target | Species | Potency (IC₅₀) | Citation |

| This compound | ACC2 | Human | 23 nM | [1][2][10] |

Note: Data regarding potency against ACC1 to quantify selectivity is not available in the cited public literature.

Table 2: In Vivo Efficacy Studies

| Animal Model | Dosing Regimen | Duration | Key Findings | Citation |

| ob/ob Mice | 30 mg/kg, p.o., twice daily | 2 weeks | Reduced serum glucose and triglyceride levels. | [1][10] |

| ACC2 Knockout Mice | 15 mg/kg, p.o., twice daily | 4 days | Markedly reduced plasma triglyceride levels, suggesting a potential off-target effect. | [1][11] |

| Rats | 30-100 mg/kg, p.o., twice daily | 3 days | Stimulated the PPAR-α-dependent signaling pathway. | [1][10] |

Experimental Protocols

Detailed protocols for proprietary assays are not publicly available. However, based on standard methodologies for ACC2 inhibitors, a representative protocol for determining enzymatic activity is provided below.

Protocol 1: In Vitro ACC2 Enzymatic Inhibition Assay

This protocol is based on a luminescence-based assay (e.g., ADP-Glo™) that quantifies ADP production, a direct product of the ACC2-catalyzed reaction.

1. Reagents and Materials:

-

Full-length recombinant human ACC2 enzyme

-

Assay Buffer (e.g., HEPES-based buffer, pH 7.4)

-

Substrates: Acetyl-CoA, Sodium Bicarbonate (HCO₃⁻)

-

Cofactor: ATP

-

Test Compound: this compound (solubilized in DMSO)

-

Detection Reagent: ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Luminometer

2. Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Add a defined amount of ACC2 enzyme to each well of the microplate, excluding negative controls.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a master mix containing ATP, Acetyl-CoA, and Sodium Bicarbonate.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature.

-

Stop the reaction and measure ADP production by following the detection kit's instructions. Typically, this involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.

Figure 2: General experimental workflow for an in vitro ACC2 inhibition assay.

Protocol 2: In Vivo Study Formulation

For oral administration in rodent models, this compound can be formulated as a suspension.

1. Components:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

2. Preparation (Example for a final solution):

-

Prepare a stock solution of this compound in DMSO.

-

In a separate vehicle mixture, combine 40% PEG300, 5% Tween-80, and 45% Saline by volume.

-

Add the DMSO stock solution to the vehicle mixture to achieve the final desired concentration of this compound and a final DMSO concentration of 10%.

-

Ensure the final solution is a clear and homogenous suspension before administration.[1]

Development and Optimization

While this compound proved to be a potent tool, its development trajectory highlights a classic lead optimization process. A study investigating a newer ACC2 inhibitor, compound 2e, revealed that this compound exhibited triglyceride-lowering activity in ACC2 knockout mice, suggesting an ACC2-independent (off-target) effect.[4][11] This observation likely spurred efforts to improve selectivity and overall properties. Researchers successfully identified novel derivatives by converting the alkyne unit of this compound to an olefin linker, which led to compounds with an improved profile, demonstrating a logical progression from a first-generation inhibitor to a more refined clinical candidate.[3][5]

References

- 1. AMPK phosphorylation of ACC2 is required for skeletal muscle fatty acid oxidation and insulin sensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 4. Skeletal muscle ACC2 S212 phosphorylation is not required for the control of fatty acid oxidation during exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a novel olefin derivative as a highly potent and selective acetyl-CoA carboxylase 2 inhibitor with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are ACC2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]

- 8. pnas.org [pnas.org]

- 9. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. A Novel Acetyl-CoA Carboxylase 2 Selective Inhibitor Improves Whole-Body Insulin Resistance and Hyperglycemia in Diabetic Mice through Target-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A-908292: An In-Depth Technical Guide for Investigating the Pathogenesis of Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. A key pathological feature of these conditions is the dysregulation of lipid metabolism. Acetyl-CoA carboxylase 2 (ACC2) has emerged as a promising therapeutic target due to its critical role in regulating fatty acid oxidation. A-908292 is a potent and selective inhibitor of ACC2, making it an invaluable tool for studying the intricate mechanisms underlying metabolic disease pathogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on key metabolic parameters, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its effects by selectively inhibiting the ACC2 isoenzyme, which is predominantly located on the outer mitochondrial membrane. ACC2 catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a critical signaling molecule that allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting ACC2, this compound reduces intracellular malonyl-CoA levels, thereby relieving the inhibition of CPT1 and promoting fatty acid oxidation. This shift in metabolism has profound effects on glucose and lipid homeostasis.

Quantitative Efficacy in Preclinical Models

Studies in preclinical models of metabolic disease have demonstrated the significant impact of this compound on key metabolic markers. The following tables summarize the quantitative data from studies in obese diabetic (ob/ob) mice.

Table 1: Effect of this compound on Plasma Glucose and Triglyceride Levels in ob/ob Mice

| Treatment Group | Dose and Administration | Duration | Plasma Glucose (mg/dL) | Plasma Triglycerides (mg/dL) |

| Vehicle Control | N/A | 15 days | ~450 | ~250 |

| This compound | 30 mg/kg/day (b.i.d., p.o.) | 15 days | ~200 | ~125 |

*Data are approximated from graphical representations in literature citing Waring et al., 2008.[1] A significant decrease (p < 0.01) compared to vehicle-treated controls was reported.[1]

Table 2: Effect of this compound on Malonyl-CoA Levels in Muscle and Liver of ob/ob Mice

| Treatment Group | Dose and Administration | Duration | Muscle Malonyl-CoA (pmol/mg tissue) | Liver Malonyl-CoA (pmol/mg tissue) |

| Vehicle Control | N/A | 2 weeks | ~1.5 | ~3.5 |

| This compound | 30 mg/kg/day (b.i.d., p.o.) | 2 weeks | ~0.5* | ~3.5 |

*Data are approximated from graphical representations in literature citing Waring et al., 2008.[2] A significant decrease (p < 0.01) in muscle malonyl-CoA was observed compared to vehicle-treated controls.[2] No significant change was observed in liver malonyl-CoA levels.[2]

Signaling Pathways Modulated by this compound

The metabolic effects of this compound extend beyond the direct inhibition of ACC2 and involve the modulation of key signaling pathways that regulate gene expression related to lipid metabolism.

ACC2 Inhibition and Fatty Acid Oxidation Pathway

The primary signaling cascade initiated by this compound leads to an increase in fatty acid oxidation. This pathway is a direct consequence of ACC2 inhibition.

References

The Core Structure-Activity Relationship of A-908292: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Acetyl-CoA Carboxylase 2 Inhibitor

A-908292 has been identified as a potent and selective inhibitor of acetyl-CoA carboxylase 2 (ACC2), a key enzyme in fatty acid metabolism, with a reported IC50 of 23 nM for human ACC2.[1] This technical guide delves into the core structure-activity relationship (SAR) of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular features crucial for its inhibitory activity. The following sections summarize key quantitative data, detail experimental methodologies, and visualize the underlying principles of its mechanism of action.

Quantitative Structure-Activity Relationship Data

The foundational SAR of the this compound core revolves around the nature of the central linker connecting the substituted benzothiazole and the phenyl ring systems. A key study by Nishiura and colleagues systematically investigated the impact of modifying the alkyne unit of this compound.[2][3] Their findings, summarized in the table below, highlight the critical role of this linker in both potency and selectivity for ACC2 over ACC1.

| Compound | Linker Modification | hACC1 IC50 (nM) | hACC2 IC50 (nM) | Selectivity (ACC1/ACC2) |

| This compound (1a) | Alkyne | 1100 | 23 | 48 |

| 1b | (E)-Olefin | 360 | 4.5 | 80 |

| 1c | (Z)-Olefin | >10000 | 200 | >50 |

| 1d | Saturated | 10000 | 1800 | 5.6 |

Data sourced from Nishiura Y, et al. Bioorg Med Chem Lett. 2018 Aug 1;28(14):2498-2503.[2]

Key Insights from the Data:

-

The Alkyne Moiety: this compound, with its characteristic alkyne linker, demonstrates potent and selective inhibition of ACC2.

-

Olefin Isomers: Conversion of the alkyne to an (E)-olefin (compound 1b) results in a significant increase in both potency (4.5 nM) and selectivity (80-fold) for ACC2. Conversely, the (Z)-olefin isomer (compound 1c) shows a marked decrease in activity.

-

Saturation: Saturation of the linker to an ethyl group (compound 1d) leads to a dramatic loss of inhibitory activity against both ACC isoforms.

These findings strongly suggest that the rigidity and specific geometry conferred by the unsaturated linkers are crucial for optimal binding to the ACC2 enzyme. The (E)-olefin, in particular, appears to present the pharmacophoric elements in a more favorable conformation for interaction with the target.

Experimental Protocols

The following is a detailed methodology for the key enzyme inhibition assay used to generate the quantitative data presented above, based on the protocol described by Nishiura et al.[2]

ACC1 and ACC2 Enzyme Inhibition Assay:

-

Enzyme Source: Human ACC1 and ACC2 were expressed in Sf9 cells using a baculovirus expression system and subsequently purified.

-

Assay Principle: The assay measures the incorporation of [¹⁴C]bicarbonate into malonyl-CoA, which is catalyzed by the ACC enzymes.

-

Reaction Mixture: The standard assay mixture (final volume of 50 µL) contained:

-

50 mM HEPES (pH 7.5)

-

2 mM MgCl₂

-

2 mM ATP

-

0.2 mM Acetyl-CoA

-

2 mM NaH¹⁴CO₃ (specific activity adjusted)

-

Purified human ACC1 or ACC2 enzyme

-

Test compound (this compound or its analogs) at varying concentrations.

-

-

Incubation: The reaction was initiated by the addition of the enzyme and incubated for 10 minutes at 37°C.

-

Termination: The reaction was terminated by the addition of 10 µL of 1 M HCl.

-

Quantification: An aliquot of the reaction mixture was transferred to a scintillation vial, evaporated to dryness to remove unreacted [¹⁴C]bicarbonate, and the radioactivity of the remaining [¹⁴C]malonyl-CoA was measured using a liquid scintillation counter.

-

Data Analysis: The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the ACC2 signaling pathway, the experimental workflow for SAR studies, and the logical relationship of the core modifications.

Caption: ACC2 catalyzes the conversion of acetyl-CoA to malonyl-CoA, which in turn inhibits CPT1, a key regulator of fatty acid oxidation. This compound inhibits ACC2, leading to reduced malonyl-CoA levels and increased fatty acid oxidation.

Caption: The experimental workflow for elucidating the structure-activity relationship of this compound involves the synthesis of analogs, in vitro screening, data analysis, and SAR determination.

Caption: The logical relationship shows that modifications to the central alkyne linker of the this compound core directly impact its biological potency and selectivity as an ACC2 inhibitor.

References

A-908292: An In-Depth Technical Guide on its Impact on Glucose Homeostasis in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-908292 is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid oxidation. By inhibiting ACC2, this compound decreases the production of malonyl-CoA, which in turn disinhibits carnitine palmitoyltransferase 1 (CPT1), leading to an increased rate of fatty acid oxidation in tissues such as skeletal muscle and the liver. This mechanism has positioned ACC2 inhibitors as promising therapeutic agents for metabolic disorders, including type 2 diabetes. This technical guide provides a comprehensive overview of the preclinical findings on the impact of this compound on glucose homeostasis, detailing experimental protocols, summarizing quantitative data, and visualizing the core signaling pathways.

Core Mechanism of Action

This compound exerts its primary effect through the selective inhibition of ACC2. This enzyme is predominantly located on the outer mitochondrial membrane and is responsible for converting acetyl-CoA to malonyl-CoA. Malonyl-CoA is a critical regulator of fatty acid metabolism, acting as an allosteric inhibitor of CPT1, the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation. By reducing malonyl-CoA levels, this compound promotes fatty acid oxidation. The resulting decrease in intracellular lipid accumulation is hypothesized to improve insulin sensitivity and overall glucose control.

dot

Preclinical Efficacy in Animal Models

Studies in preclinical models of obesity and diabetes have demonstrated the potential of this compound to modulate glucose and lipid metabolism.

Effects on Plasma Glucose and Triglycerides in ob/ob Mice

A key study investigated the effects of this compound in leptin-deficient ob/ob mice, a widely used model for obesity and type 2 diabetes.

Table 1: Effects of this compound on Plasma Glucose and Triglycerides in ob/ob Mice [1]

| Treatment Group (n=9-10) | Dose (mg/kg/day, p.o., b.i.d.) | Duration | Change in Plasma Glucose (vs. Vehicle) | Change in Plasma Triglycerides (vs. Vehicle) |

| Vehicle | - | 2 weeks | - | - |

| This compound | 30 | 2 weeks | ↓ Significant Decrease (p < 0.01) | ↓ Significant Decrease (p < 0.01) |

| A-875400 (inactive enantiomer) | 30 | 2 weeks | ↓ Significant Decrease (p < 0.01) | ↓ Significant Decrease (p < 0.01) |

Data presented as significant changes compared to the vehicle-treated control group.

Notably, the inactive (R)-enantiomer of this compound, A-875400, which is significantly less potent as an ACC2 inhibitor, demonstrated a similar reduction in both plasma glucose and triglyceride levels. This suggests that the observed effects on glucose and lipid homeostasis may be mediated, at least in part, through off-target mechanisms.[1]

Experimental Protocols

Chronic Study in ob/ob Mice

-

Animal Model: Male ob/ob mice.

-

Housing: Maintained under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimation: Animals were acclimated for at least one week prior to the commencement of the study.

-

Treatment Administration:

-

This compound and its inactive enantiomer A-875400 were administered orally (p.o.) via gavage twice daily (b.i.d.) for 14 consecutive days.

-

The vehicle used for drug formulation was typically a solution of 0.5% methylcellulose in water.

-

-

Dose: 30 mg/kg/day.

-

Blood Sampling: Blood samples were collected at baseline and on specified days during the treatment period for the analysis of plasma glucose and triglycerides.

-

Biochemical Analysis: Plasma glucose and triglyceride levels were determined using standard enzymatic colorimetric assays.

dot

Potential Off-Target Mechanisms: PPAR-α Activation

Gene expression analysis in rats treated with this compound has suggested an interaction with the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) pathway.[1] PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism. Activation of PPAR-α can lead to increased fatty acid oxidation and has been shown to improve insulin sensitivity. The observation that the inactive enantiomer of this compound also lowers glucose and triglycerides suggests that the activation of PPAR-α might be an off-target effect contributing to its metabolic benefits.

dot

Conclusion

This compound, a selective ACC2 inhibitor, has demonstrated the ability to lower plasma glucose and triglyceride levels in preclinical models of obesity and diabetes. However, the similar efficacy of its inactive enantiomer suggests that these beneficial metabolic effects may not be solely attributable to ACC2 inhibition and could involve off-target mechanisms, such as the activation of the PPAR-α signaling pathway. Further research is warranted to fully elucidate the on-target versus off-target contributions of this compound to its effects on glucose homeostasis. This detailed understanding is critical for the future development of more specific and effective ACC2 inhibitors for the treatment of metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for A-908292 In Vivo Administration in Mice

These application notes provide a comprehensive overview of the in vivo dosing and administration of A-908292, a potent and selective acetyl-CoA carboxylase 2 (ACC2) inhibitor, in mouse models. The provided protocols are intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related metabolic diseases.

Mechanism of Action

This compound selectively inhibits ACC2, an enzyme primarily located on the outer mitochondrial membrane. ACC2 catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a crucial molecule in the regulation of fatty acid metabolism, as it allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation. By inhibiting ACC2, this compound reduces malonyl-CoA levels, leading to the disinhibition of CPT1 and a subsequent increase in fatty acid oxidation. Furthermore, studies in rats suggest that this compound stimulates the PPAR-α-dependent signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the reported in vivo dosing regimens for this compound in various mouse models.

Table 1: this compound Dosing in ob/ob Mice

| Parameter | Value | Reference |

| Mouse Model | ob/ob | [1] |

| Dose | 30 mg/kg | [1] |

| Route of Administration | Oral (p.o.) | [1] |

| Frequency | Twice a day | [1] |

| Duration | 2 weeks | [1] |

| Observed Effects | Reduced serum glucose and triglyceride levels | [1] |

Table 2: this compound Dosing in ACC2 Knockout Mice

| Parameter | Value | Reference |

| Mouse Model | ACC2 Knockout | [1] |

| Dose | 15 mg/kg | [1] |

| Route of Administration | Oral (p.o.) | [1] |

| Frequency | Twice a day | [1] |

| Duration | 4 days | [1] |

| Observed Effects | Markedly reduced plasma triglyceride levels | [1] |

Experimental Protocols

This section provides detailed protocols for the preparation of the dosing solution and the in vivo administration of this compound to mice via oral gavage.

Preparation of this compound Dosing Solution (Corn Oil Vehicle)

This protocol describes the preparation of a 1.25 mg/mL this compound solution in a corn oil vehicle.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Prepare a 12.5 mg/mL stock solution of this compound in DMSO.

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in the appropriate volume of DMSO to achieve a final concentration of 12.5 mg/mL.

-

Vortex thoroughly until the powder is completely dissolved.

-

-

Prepare the final dosing solution.

-

For every 1 mL of final dosing solution required, add 100 µL of the 12.5 mg/mL this compound stock solution to 900 µL of corn oil.[1]

-

Vortex the mixture vigorously to ensure a uniform suspension.

-

Visually inspect the solution for any undissolved particles. If present, continue vortexing until a clear solution is obtained.

-

Note: For continuous dosing periods exceeding half a month, the stability of this formulation should be carefully considered.[1]

In Vivo Administration via Oral Gavage

This protocol outlines the procedure for administering this compound to mice using oral gavage.

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)

-

1 mL syringes

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Animal Preparation:

-

Acclimatize the mice to the facility and handling for at least one week prior to the experiment.

-

House the mice in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless the experimental design requires specific dietary restrictions.

-

-

Dose Calculation:

-

Weigh each mouse accurately before dosing.

-

Calculate the required volume of the this compound dosing solution based on the mouse's body weight and the desired dose (e.g., 15 mg/kg or 30 mg/kg).

-

-

Administration:

-

Gently restrain the mouse.

-

Attach the gavage needle to the syringe filled with the calculated dose of the this compound solution.

-

Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.

-

Slowly administer the solution.

-

Gently remove the gavage needle.

-

Return the mouse to its cage and monitor for any immediate adverse reactions.

-

-

Post-Administration Monitoring:

-

Monitor the animals regularly for changes in behavior, food and water intake, and body weight.

-

Follow the specific experimental timeline for sample collection and endpoint analysis.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Experimental Workflow for In Vivo Study

References

Application Notes and Protocols: Preparation of A-908292 Stock Solution with DMSO

Introduction

A-908292 is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid metabolism.[1][2] With an IC50 of 23 nM for human ACC2, this compound is a valuable tool for researchers investigating metabolic diseases such as type 2 diabetes and obesity.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO).

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H20N2O4S | [1] |

| Molecular Weight | 360.43 g/mol | [1] |

| Target | Acetyl-CoA Carboxylase 2 (ACC2) | [1][2] |

| IC50 (human ACC2) | 23 nM | [1][2] |

| Appearance | Solid powder | [3] |

| Purity | >98% | [3] |

Solubility and Stock Solution Preparation

This compound is readily soluble in DMSO.[3] The following table outlines the required volumes of DMSO to prepare stock solutions of various concentrations from different starting masses of the compound.

| Desired Stock Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |

| 1 mM | 2.7745 mL | 13.8723 mL | 27.7446 mL |

| 5 mM | 0.5549 mL | 2.7745 mL | 5.5489 mL |

| 10 mM | 0.2774 mL | 1.3872 mL | 2.7745 mL |

| 50 mg/mL (138.72 mM) | 0.02 mL | 0.1 mL | 0.2 mL |

Note: The maximum solubility in DMSO is approximately 50 mg/mL (138.72 mM) with the aid of ultrasonication and warming.[1][2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials (glass or polypropylene)[4]

-

Calibrated micropipettes

-

Vortex mixer

-

Water bath or heat block (optional, for warming)

-

Ultrasonic bath (optional)

Procedure:

-

Aseptic Technique: It is recommended to perform this procedure in a laminar flow hood to minimize contamination, especially if the stock solution will be used in cell culture experiments.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1.3872 mL of a 10 mM solution, weigh out 5 mg of the compound.

-

Adding DMSO: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder. For 5 mg of this compound, add 1.3872 mL of DMSO to achieve a 10 mM concentration.

-

Dissolution:

-

Cap the vial securely and vortex thoroughly for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, gentle warming in a water bath or on a heat block to 60°C can aid dissolution.[1][2]

-

Ultrasonication can also be used to facilitate the dissolution process.[1][2]

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.[2]

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical compounds and solvents.

-

Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

-

Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

Signaling Pathway

This compound inhibits ACC2, which in turn modulates fatty acid metabolism and has been shown to stimulate the PPAR-α-dependent signaling pathway.[1][2]

Caption: this compound mechanism of action and signaling pathway.

References

A-908292 solubility in common laboratory solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-908292 is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid metabolism.[1] With an IC50 of 23 nM for human ACC2, this compound serves as a valuable tool for investigating the therapeutic potential of ACC2 inhibition in metabolic diseases such as type 2 diabetes and obesity.[1][2] Understanding the solubility of this compound in common laboratory solvents is critical for the design and execution of in vitro and in vivo studies. These application notes provide detailed information on the solubility of this compound, protocols for its dissolution, and an overview of its mechanism of action.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C18H20N2O4S | [2] |

| Molecular Weight | 360.43 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [1] |

| CAS Number | 903886-95-3 | [2] |

Solubility Data

Table 1: Solubility of this compound in Common Laboratory Solvents and Formulations

| Solvent / Formulation | Solubility | Molar Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 138.72 mM | Requires sonication and warming to 60°C. Use of newly opened, non-hygroscopic DMSO is recommended.[1][2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | ≥ 3.47 mM | A clear solution is obtained. The saturation point was not determined.[1][2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | ≥ 3.47 mM | A clear solution is obtained. The saturation point was not determined.[1][2] |

| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | ≥ 3.47 mM | A clear solution is obtained. The saturation point was not determined.[1][2] |

| Ethanol | Data not available | Data not available | |

| Methanol | Data not available | Data not available | |

| Acetone | Data not available | Data not available | |

| Acetonitrile | Data not available | Data not available | |

| Water | Insoluble (based on formulation requirements) | Insoluble |

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO for in vitro studies.

Materials:

-

This compound powder

-

Anhydrous, non-hygroscopic Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Water bath or heat block set to 60°C

-

Sonicator

Procedure:

-

Weigh the desired amount of this compound powder and place it in a sterile vial.

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL.

-

Warm the mixture to 60°C using a water bath or heat block.

-

Sonicate the vial until the compound is completely dissolved and the solution is clear.

-

Allow the solution to cool to room temperature.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: General Protocol for In Vivo Formulation (Aqueous System)

This protocol provides a general method for preparing an aqueous-based formulation of this compound for in vivo experiments. The following example is for the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation.

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Saline solution (0.9% NaCl)

-

Sterile tubes

-

Calibrated pipettes

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add PEG300 to the tube and mix thoroughly.

-

Add Tween-80 to the mixture and mix until a homogenous solution is formed.

-

Add the saline solution to the mixture and vortex until a clear solution is obtained.

-

The final concentration of this compound in this formulation will be ≥ 1.25 mg/mL.[1][2]

Protocol 3: A General Shake-Flask Method for Solubility Determination

This protocol outlines a standard laboratory procedure to determine the solubility of this compound in various solvents.

Materials:

-

This compound powder

-

A selection of common laboratory solvents (e.g., ethanol, methanol, acetone, acetonitrile)

-

Small glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Calibrated pipettes and analytical balance

Procedure:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After shaking, visually inspect the vials to ensure that excess solid this compound remains, indicating that a saturated solution has been formed.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of this compound in the diluted supernatant using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of ACC2, an enzyme primarily located on the outer mitochondrial membrane. ACC2 catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting ACC2, this compound reduces the levels of malonyl-CoA, which in turn relieves the inhibition of CPT1, leading to an increased rate of fatty acid oxidation.

Furthermore, studies have shown that this compound can stimulate the PPAR-α-dependent signaling pathway.[1] Peroxisome proliferator-activated receptor-alpha (PPAR-α) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

Caption: Mechanism of action of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound in a laboratory setting.

Caption: Workflow for solubility determination.

References

Application Notes and Protocols for A-908292 Click Chemistry Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-908292 is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in fatty acid metabolism.[1] ACC2 is localized to the outer mitochondrial membrane and plays a crucial role in regulating fatty acid oxidation. This small molecule contains a terminal alkyne group, making it an ideal probe for "click chemistry" applications.[1] Specifically, the alkyne handle allows for the covalent labeling of ACC2 and potentially other interacting proteins using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This enables researchers to investigate the target engagement, localization, and interaction partners of this compound in cells and complex biological systems.

These application notes provide a detailed protocol for utilizing this compound as a chemical probe for protein labeling experiments, including guidelines for quantitative proteomic analysis to identify on-target and off-target interactions.

Quantitative Data Summary

The following tables summarize representative quantitative data for the use of this compound as a click chemistry probe. Please note that this data is illustrative and may vary depending on the specific experimental conditions and cell type.

Table 1: In Vitro ACC2 Inhibition

| Compound | IC₅₀ (nM) for human ACC2 | Selectivity vs. ACC1 |

| This compound | 23[1] | >100-fold |

Table 2: Recommended Concentration Range for Cellular Labeling

| Application | This compound Concentration (µM) | Incubation Time (hours) |

| In-gel fluorescence visualization | 1 - 10 | 1 - 4 |

| Quantitative Proteomics (Target ID) | 0.5 - 5 | 1 - 4 |

| Competitive Displacement Assay | 1 (probe) + 0.1 - 100 (competitor) | 1 - 4 |

Table 3: Representative Quantitative Proteomics Data for this compound Target Engagement

| Protein | Gene | Subcellular Localization | Enrichment Ratio (this compound vs. DMSO) | % Inhibition by Competitor |

| Acetyl-CoA carboxylase 2 | ACACB | Mitochondrion outer membrane | 25.3 | 92.1 |

| Acetyl-CoA carboxylase 1 | ACACA | Cytoplasm | 1.8 | 15.3 |

| Fatty acid synthase | FASN | Cytoplasm | 1.2 | 5.8 |

| Carnitine O-palmitoyltransferase 1 | CPT1A/B | Mitochondrion outer membrane | 1.5 | 8.2 |

Data is hypothetical and based on expected outcomes for a selective ACC2 inhibitor probe.

Experimental Protocols

Protocol 1: In-Cell Protein Labeling with this compound for Fluorescence Visualization

This protocol describes the labeling of intracellular proteins with this compound and subsequent visualization by in-gel fluorescence.

Materials:

-

Cells of interest (e.g., HEK293T, HepG2)

-

This compound (stock solution in DMSO)

-

Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

-

SDS-PAGE materials and fluorescence gel scanner

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 5 µM) in serum-free media for 1-4 hours at 37°C. Include a DMSO-treated control.

-

Cell Lysis: Wash cells twice with cold PBS. Lyse the cells in lysis buffer containing protease inhibitors on ice for 20 minutes.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Click Reaction: In a microcentrifuge tube, combine the following in order:

-

50 µg of protein lysate

-

Azide-fluorophore (final concentration 50 µM)

-

Premixed CuSO₄:THPTA (1:5 molar ratio, final concentration 1 mM CuSO₄)

-

Freshly prepared sodium ascorbate (final concentration 5 mM)

-

Adjust the final volume to 50 µL with PBS.

-

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Sample Preparation for SDS-PAGE: Add 4x SDS-PAGE loading buffer to the reaction mixture. Heat the samples at 95°C for 5 minutes.

-

Gel Electrophoresis and Imaging: Separate the proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 2: Quantitative Proteomic Profiling of this compound Targets

This protocol outlines a workflow for identifying the protein targets of this compound using quantitative mass spectrometry.

Materials:

-

This compound

-

Azide-biotin conjugate

-

Streptavidin-agarose beads

-

Reagents for tryptic digestion (DTT, iodoacetamide, trypsin)

-

LC-MS/MS equipment and reagents

Procedure:

-

Cell Treatment and Lysis: Follow steps 1-3 from Protocol 1. For competitive displacement experiments, pre-incubate cells with a non-alkyne containing ACC2 inhibitor before adding this compound.

-

Click Reaction with Biotin-Azide: Perform the click reaction as described in step 4 of Protocol 1, substituting the azide-fluorophore with an azide-biotin conjugate.

-

Enrichment of Labeled Proteins:

-

Pre-wash streptavidin-agarose beads with lysis buffer.

-

Incubate the biotin-labeled protein lysate with the streptavidin beads for 2 hours at 4°C with gentle rotation to capture the labeled proteins.

-

Wash the beads extensively with lysis buffer followed by a high-salt buffer and a final wash with a low-detergent buffer to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer.

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Digest the proteins overnight with trypsin at 37°C.

-

-

LC-MS/MS Analysis:

-

Collect the supernatant containing the tryptic peptides.

-

Analyze the peptides by LC-MS/MS.

-

-

Data Analysis:

-

Identify and quantify the proteins using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).

-

Calculate the enrichment ratios of proteins in the this compound-treated sample relative to the DMSO control.

-

For competitive displacement experiments, determine the percentage of inhibition by the competitor compound.

-

Visualizations

Caption: Experimental workflow for this compound protein labeling.

References

Application Notes and Protocols for In Vivo Administration of A-908292

These application notes provide detailed protocols for the preparation and in vivo administration of A-908292, a potent and selective inhibitor of acetyl-CoA carboxylase 2 (ACC2). The following information is intended for researchers, scientists, and drug development professionals working with this compound in animal models.

Introduction

This compound is a small molecule inhibitor of ACC2 with an IC50 of 23 nM for human ACC2.[1][2] It is utilized in research related to fatty acid metabolism.[1][2] Due to its hydrophobic nature, this compound requires a specific vehicle formulation for effective in vivo delivery. This document outlines several recommended formulations and provides a detailed protocol for their preparation and administration.

Chemical Properties

| Property | Value |

| Molecular Formula | C18H20N2O4S |

| Molecular Weight | 360.43 g/mol [1] |

| Appearance | Solid powder[3] |

| Storage | Store powder at -20°C for up to 3 years.[1] |

In Vivo Vehicle Formulations

This compound is poorly soluble in aqueous solutions and requires a vehicle for in vivo administration. The choice of vehicle can depend on the desired route of administration, dosing volume, and the animal model. Below are established formulations that achieve a clear solution with a solubility of at least 1.25 mg/mL.[1][2]

| Formulation Component | Formulation 1 | Formulation 2 | Formulation 3 |

| This compound | ≥ 1.25 mg/mL | ≥ 1.25 mg/mL | ≥ 1.25 mg/mL |

| DMSO | 10% | 10% | 10% |

| PEG300 | 40% | - | - |

| Tween-80 | 5% | - | - |

| Saline | 45% | - | - |

| 20% SBE-β-CD in Saline | - | 90% | - |

| Corn Oil | - | - | 90% |

Experimental Protocols

Preparation of Vehicle Formulation 1 (DMSO, PEG300, Tween-80, Saline)

This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 1.25 mg/mL.[2]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator or water bath

Procedure:

-

Prepare a stock solution of this compound in DMSO: Weigh the appropriate amount of this compound and dissolve it in DMSO to create a 12.5 mg/mL stock solution. Gentle warming to 60°C and sonication can be used to aid dissolution.[1]

-

Initial Mixture: In a sterile microcentrifuge tube, add 100 µL of the 12.5 mg/mL this compound stock solution to 400 µL of PEG300.

-

Mix Thoroughly: Vortex the mixture until it is a homogeneous solution.

-

Add Surfactant: Add 50 µL of Tween-80 to the mixture.

-

Mix Again: Vortex the solution thoroughly to ensure the Tween-80 is evenly dispersed.

-

Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL.

-

Final Mixing: Vortex the final solution until it is clear and homogenous. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

-

Administration: The formulation is now ready for oral administration (p.o.) to the animal model.

In Vivo Administration

In vivo studies have successfully used this compound in mice and rats.[1][2]

Example Dosing Regimens:

-

ob/ob mice: 30 mg/kg, administered orally (p.o.) twice a day for 2 weeks, which was shown to reduce serum glucose and triglyceride levels.[1][2]

-

ACC2 knockout mice: 15 mg/kg, administered orally (p.o.) twice a day for 4 days, which markedly reduced plasma triglyceride levels.[1][2]

-

Rats: 30-100 mg/kg, administered orally (p.o.) twice a day for 3 days, which stimulated the PPAR-α-dependent signaling pathway.[1][2]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound is a potent inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid metabolism. By inhibiting ACC2, this compound reduces the conversion of acetyl-CoA to malonyl-CoA. Lower levels of malonyl-CoA lead to the de-inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased fatty acid oxidation in mitochondria. Additionally, this compound has been shown to stimulate the PPAR-α-dependent signaling pathway.[1][2]

References

Application Notes and Protocols for Copper-Catalyzed Click Reaction of A-908292

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, utilizing the acetyl-CoA carboxylase 2 (ACC2) inhibitor, A-908292. This compound possesses a terminal alkyne functional group, rendering it a suitable substrate for click chemistry.[1][2] This powerful bioconjugation technique allows for the covalent linkage of this compound to a variety of azide-modified molecules, such as fluorescent probes, affinity tags, or drug delivery systems.

The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility under aqueous conditions.[3][4][][6] The reaction proceeds rapidly to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][6][7] These protocols are intended to serve as a starting point for researchers aiming to employ this compound in their specific research applications.

Chemical Structure of this compound

This compound is a potent and selective inhibitor of ACC2.[1] Its chemical structure incorporates a terminal alkyne group, which is the reactive handle for the click reaction.

General Reaction Scheme

The copper-catalyzed click reaction involves the coupling of the terminal alkyne on this compound with an azide-containing molecule of interest (R-N₃) to yield a stable triazole conjugate.

Caption: General scheme of the copper-catalyzed click reaction with this compound.

Experimental Protocols

The following protocols are generalized for the copper-catalyzed click reaction of this compound with an azide-containing molecule. Optimization may be required depending on the specific properties of the azide-functionalized substrate.

Materials and Reagents

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended for biological applications)

-

Solvents (e.g., DMSO, DMF, t-butanol, water)

-

Reaction vials

-

Magnetic stirrer and stir bars

Protocol 1: Click Reaction in Organic Solvent

This protocol is suitable for reactions where all components are soluble in a common organic solvent.

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

-

Prepare a 100 mM stock solution of copper(II) sulfate in deionized water.

-

Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).

-

-

Reaction Setup:

-

In a reaction vial, add the this compound stock solution (e.g., 100 µL for a final concentration of 1 mM in a 1 mL reaction volume).

-

Add the azide-containing molecule stock solution (typically at a 1.1 to 1.5 molar excess relative to this compound).

-

Add the appropriate organic solvent (e.g., DMSO, DMF, or a mixture with t-butanol/water) to reach the desired final volume, leaving room for the catalyst solution.

-

Add the sodium ascorbate solution (e.g., 50 µL for a final concentration of 50 mM).

-

Add the copper(II) sulfate solution (e.g., 10 µL for a final concentration of 1 mM).

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS, or HPLC). Reactions are often complete within 1-4 hours.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed, dried, and concentrated.

-

The crude product can be purified by column chromatography.

-

Protocol 2: Click Reaction in Aqueous Buffer (for Bioconjugation)

This protocol is adapted for reactions with biomolecules in an aqueous environment. The use of a copper-chelating ligand like THPTA is recommended to enhance reaction efficiency and protect biomolecules from oxidative damage.[8][9][10]

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a stock solution of the azide-modified biomolecule in an appropriate aqueous buffer (e.g., PBS, pH 7.4).

-

Prepare a premixed catalyst solution:

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule solution with the buffer to achieve the desired final concentration.

-

Add the this compound stock solution (typically 1-5% of the total volume to maintain solvent compatibility).

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Initiate the reaction by adding the premixed CuSO₄/THPTA solution to a final copper concentration of 50-250 µM.

-

-

Reaction and Monitoring:

-

Gently mix or rotate the reaction at room temperature.

-

The reaction time will vary depending on the substrates but is typically complete within 1-2 hours.

-

The extent of labeling can be analyzed by methods such as SDS-PAGE with fluorescent imaging (if a fluorescent azide was used), mass spectrometry, or HPLC.

-

-

Purification:

-

The labeled biomolecule can be purified from excess reagents using techniques like dialysis, size-exclusion chromatography, or affinity purification.

-

Quantitative Data Summary

The following table provides representative concentration ranges for the key reagents in a copper-catalyzed click reaction. Optimal concentrations should be determined empirically for each specific application.

| Reagent | Protocol 1 (Organic) | Protocol 2 (Aqueous/Bio) | Purpose |

| This compound (Alkyne) | 1-10 mM | 10-100 µM | Substrate |

| Azide Molecule | 1.1-1.5 molar excess | 1.1-5 molar excess | Coupling Partner |

| Copper(II) Sulfate | 0.1-1 mM | 50-250 µM | Catalyst Precursor |

| Sodium Ascorbate | 5-50 mM | 1-5 mM | Reducing Agent |

| THPTA Ligand | Not typically used | 250 µM - 1.25 mM | Catalyst Ligand |

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the copper-catalyzed click reaction of this compound.

Caption: Simplified catalytic cycle for the CuAAC reaction involving this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

- 9. [PDF] Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation | Semantic Scholar [semanticscholar.org]

- 10. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for A-908292 in In Vivo Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of A-908292, a potent and selective acetyl-CoA carboxylase 2 (ACC2) inhibitor, for in vivo metabolic studies. The protocols and data presented are intended to guide researchers in designing and executing experiments to investigate the effects of this compound on fatty acid metabolism and related metabolic parameters.

Introduction

This compound is a valuable research tool for studying the role of ACC2 in metabolic diseases. ACC2 is a key enzyme that regulates mitochondrial fatty acid oxidation (FAO). By inhibiting ACC2, this compound reduces the production of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). This relief of inhibition allows for increased transport of fatty acids into the mitochondria, leading to enhanced FAO. This mechanism makes this compound a compound of interest for research related to obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

Data Presentation: Summary of In Vivo Studies

The following table summarizes the treatment duration, dosage, animal models, and observed metabolic effects of this compound from various in vivo studies.

| Treatment Duration | Dosage & Administration | Animal Model | Key Metabolic Effects |

| 3 days | 30-100 mg/kg, p.o., twice a day | Rats | Stimulation of the PPAR-α-dependent signaling pathway.[1] |

| 4 days | 15 mg/kg, p.o., twice a day | ACC2 knockout mice | Markedly reduced plasma triglyceride levels.[1] |